molecular formula C4H9ClO2S B3045011 Dimethylthetin chloride CAS No. 10132-50-0

Dimethylthetin chloride

Cat. No.: B3045011
CAS No.: 10132-50-0
M. Wt: 156.63 g/mol
InChI Key: ADIMXZFQGLGLEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylthetin chloride can be synthesized through several methods. One common approach involves the reaction of dimethyl sulfide with chloroacetic acid. The reaction typically occurs under acidic conditions, leading to the formation of this compound as a product. The general reaction can be represented as follows:

(CH3)2S+ClCH2COOH(CH3)2S+CH2COO+HCl(CH_3)_2S + ClCH_2COOH \rightarrow (CH_3)_2S^+CH_2COO^- + HCl (CH3​)2​S+ClCH2​COOH→(CH3​)2​S+CH2​COO−+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of alkylphosphonium chlorides and tin tetrachloride as catalysts. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethylthetin chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Dimethylthetin chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylthetin chloride involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to various nucleophiles, facilitating methylation reactions. This property is particularly useful in organic synthesis and biochemical processes. The molecular targets and pathways involved include nucleophilic sites on organic molecules and enzymes that catalyze methylation reactions .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfide: A related compound with similar chemical properties but lacking the chloride ion.

    Trimethylsulfonium chloride: Another sulfonium salt with three methyl groups attached to the sulfur atom.

    Methionine: An amino acid with a similar sulfonium structure in its side chain.

Uniqueness

Its ability to undergo a variety of chemical reactions and its role as a methylating agent make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

carboxymethyl(dimethyl)sulfanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIMXZFQGLGLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10132-50-0
Record name Dimethylthetin chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIMETHYLTHETIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C47D69VZ5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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